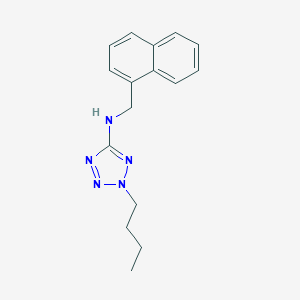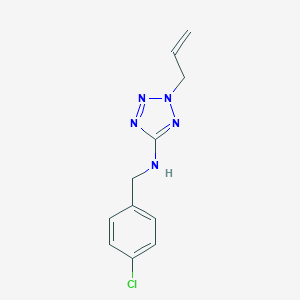![molecular formula C21H18Cl2N2O3S B276731 5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B276731.png)
5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" for the purpose of In this paper, we will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Compound X.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular metabolism and DNA replication. Specifically, Compound X is believed to inhibit the activity of thymidylate synthase, an enzyme that is critical for DNA synthesis. By inhibiting this enzyme, Compound X is able to disrupt the growth and proliferation of cancer cells and weed species.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, Compound X has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In weed species, Compound X has been shown to inhibit photosynthesis and other key metabolic processes, leading to the death of the plant. Additionally, Compound X has been shown to exhibit low toxicity in mammalian cells, suggesting that it may have a favorable safety profile for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Compound X for lab experiments is its potency and specificity. Compound X has been shown to exhibit potent activity against cancer cells and weed species at low concentrations, making it a valuable tool for studying these biological processes. Additionally, the unique optical and electronic properties of Compound X make it a valuable tool for studying materials science. However, one of the limitations of Compound X for lab experiments is its relatively complex synthesis method, which may limit its availability and use in certain research settings.
Direcciones Futuras
There are several future directions for research on Compound X. One area of interest is the development of new synthetic methods for Compound X that are more efficient and scalable. Another area of interest is the optimization of the herbicidal and antitumor activity of Compound X through structure-activity relationship studies. Additionally, the use of Compound X as a tool for studying the mechanism of action of thymidylate synthase and other key enzymes involved in cellular metabolism and DNA replication is an area of interest for future research.
Métodos De Síntesis
The synthesis of Compound X involves a series of chemical reactions that begin with the condensation of 2,4-dichlorophenol and benzylamine to form 2-benzyl-4,6-dichlorophenol. This intermediate is then reacted with thiophene-2-carboxylic acid to form 2-benzyl-4,6-dichlorophenylthiophene-2-carboxylic acid. This acid is then converted to the corresponding acid chloride, which is reacted with N-(2-oxo-1,3-dioxolan-4-yl)acetamide to form Compound X.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. In medicinal chemistry, Compound X has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. In agricultural chemistry, Compound X has been shown to exhibit broad-spectrum herbicidal activity against a variety of weed species. In materials science, Compound X has been shown to exhibit unique optical and electronic properties that make it a promising candidate for use in electronic devices.
Propiedades
Fórmula molecular |
C21H18Cl2N2O3S |
|---|---|
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
5-benzyl-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-12-17(9-13-5-3-2-4-6-13)29-21(19(12)20(24)27)25-18(26)11-28-16-8-7-14(22)10-15(16)23/h2-8,10H,9,11H2,1H3,(H2,24,27)(H,25,26) |
Clave InChI |
GYRKMZGGDRHMHI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
SMILES canónico |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B276651.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine](/img/structure/B276654.png)
![N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B276656.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276659.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276660.png)
![2-methyl-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B276661.png)

![N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine](/img/structure/B276665.png)

![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B276667.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276669.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276670.png)
![N-(2-ethyl-2H-tetraazol-5-yl)-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)amine](/img/structure/B276671.png)